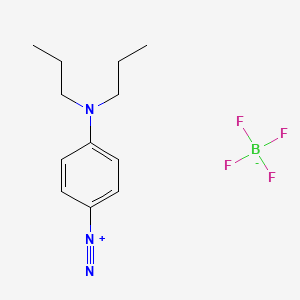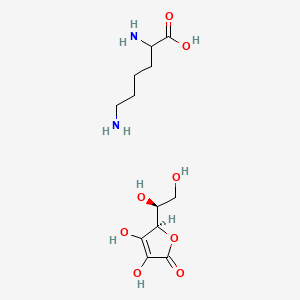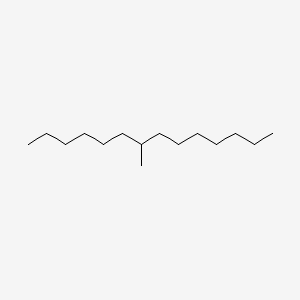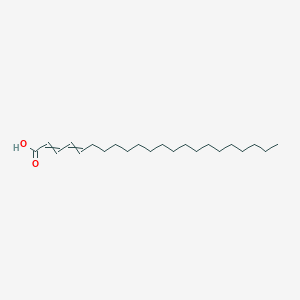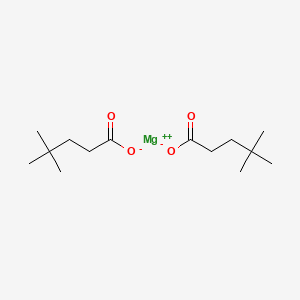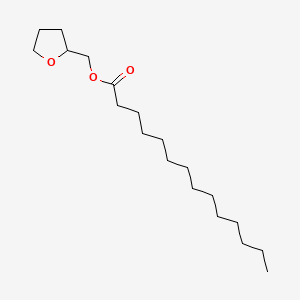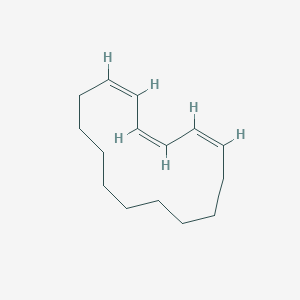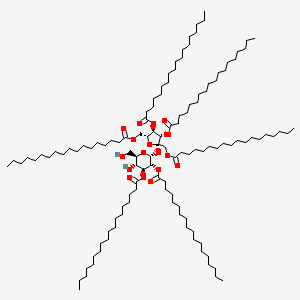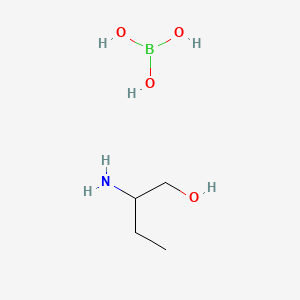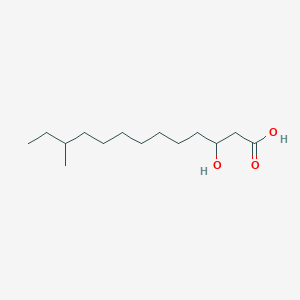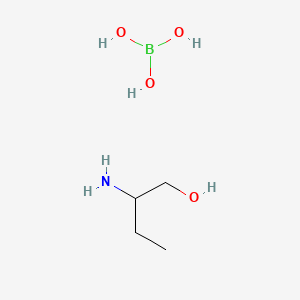
Einecs 301-860-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 301-860-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Vorbereitungsmethoden
Reactants and Solvents: Selection of appropriate reactants and solvents based on the desired chemical structure.
Reaction Conditions: Control of temperature, pressure, and pH to optimize the yield and purity of the compound.
Purification: Techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Einecs 301-860-2 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with other compounds to replace specific functional groups.
Common Reagents and Conditions: Use of reagents such as acids, bases, and catalysts under controlled conditions to facilitate these reactions.
Major Products: Formation of specific derivatives based on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
Einecs 301-860-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Einecs 301-860-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure or function, and modulating biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Vergleich Mit ähnlichen Verbindungen
Einecs 301-860-2 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar chemical structures or functional groups.
Uniqueness: Specific properties or applications that distinguish this compound from other compounds.
List of Similar Compounds: Examples include compounds listed in the EINECS inventory with similar molecular formulas or chemical properties.
Eigenschaften
CAS-Nummer |
94086-71-2 |
|---|---|
Molekularformel |
C4H14BNO4 |
Molekulargewicht |
150.97 g/mol |
IUPAC-Name |
2-aminobutan-1-ol;boric acid |
InChI |
InChI=1S/C4H11NO.BH3O3/c1-2-4(5)3-6;2-1(3)4/h4,6H,2-3,5H2,1H3;2-4H |
InChI-Schlüssel |
YRKQDTHCYONJQI-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)O.CCC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


